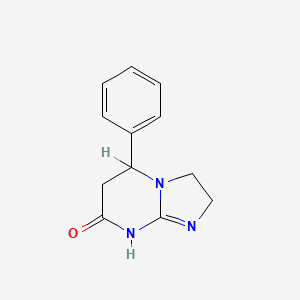
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of Amino Derivatives: Starting from amino derivatives of pyrimidine and imidazole, cyclization can be achieved using acidic or basic conditions.
Condensation Reactions: Condensation of aldehydes or ketones with amines in the presence of catalysts can lead to the formation of the desired heterocyclic ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
Imidazo(1,2-a)pyrimidin-7(1H)-one, 2,3,5,6-tetrahydro-5-phenyl- is unique due to its specific structural features and the resulting biological activities. Its distinct chemical properties make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65658-65-3 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
5-phenyl-3,5,6,8-tetrahydro-2H-imidazo[1,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H13N3O/c16-11-8-10(9-4-2-1-3-5-9)15-7-6-13-12(15)14-11/h1-5,10H,6-8H2,(H,13,14,16) |
InChI Key |
KPSFYXOSUAEJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CC(=O)NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)
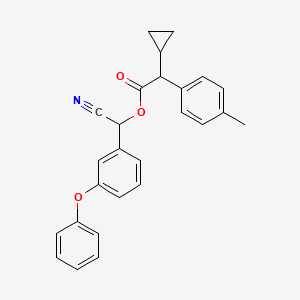
![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)

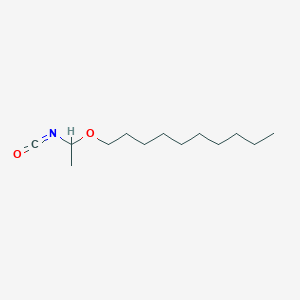


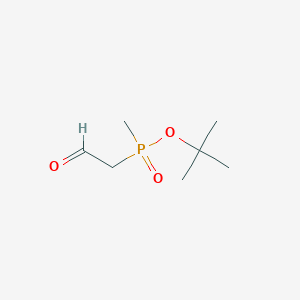
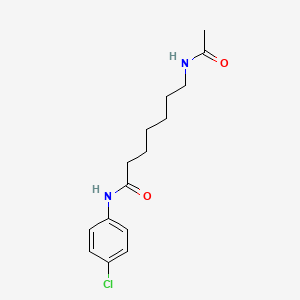

![2-Methylbenzo[h][1,6]naphthyridine](/img/structure/B14493583.png)
![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
